molecular formula C12H9ClFNO4S2 B11265143 Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate

Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B11265143
M. Wt: 349.8 g/mol
InChI Key: QXAMGSSTTMPPIF-UHFFFAOYSA-N
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Description

Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate is a sulfamoyl-substituted thiophene carboxylate derivative. The compound features:

  • Thiophene-2-carboxylate core: A five-membered aromatic heterocycle with a methyl ester at position 2.
  • Sulfamoyl group: Positioned at C3 of the thiophene ring, substituted with a 3-chloro-4-fluorophenyl moiety.

Properties

Molecular Formula

C12H9ClFNO4S2

Molecular Weight

349.8 g/mol

IUPAC Name

methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C12H9ClFNO4S2/c1-19-12(16)11-10(4-5-20-11)21(17,18)15-7-2-3-9(14)8(13)6-7/h2-6,15H,1H3

InChI Key

QXAMGSSTTMPPIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

Cyclization of α,β-Unsaturated Esters

The thiophene backbone is synthesized via Gewald reaction or Paal-Knorr cyclization . For example, cyclocondensation of methyl mercaptoacetate with α-cyano carbonyl compounds under acidic conditions yields 3-aminothiophene-2-carboxylates. Modifications include:

  • Solvent : Ethanol or tetrahydrofuran (THP) at reflux (78–110°C).

  • Catalyst : Piperidine or morpholine (5–10 mol%).

Example Protocol :

  • Combine methyl mercaptoacetate (1.2 eq), ethyl cyanoacetate (1 eq), and sulfur (1.5 eq) in ethanol.

  • Add piperidine (0.1 eq) and reflux for 6–8 hours.

  • Acidify with HCl to precipitate 3-aminothiophene-2-carboxylate (Yield: 65–72%).

Sulfamoyl Group Introduction

Synthesis of 3-Chloro-4-fluorophenylsulfonyl Chloride

The sulfamoyl precursor is prepared via chlorosulfonation of 3-chloro-4-fluoroaniline:

  • Dissolve 3-chloro-4-fluoroaniline in chlorosulfonic acid (3 eq) at 0°C.

  • Stir at 25°C for 2 hours, then pour into ice-water.

  • Extract with dichloromethane and dry to isolate the sulfonyl chloride (Yield: 85–90%).

Sulfamoylation of Thiophene Intermediate

The sulfonyl chloride reacts with the thiophene amine under basic conditions:

  • Dissolve 3-aminothiophene-2-carboxylate (1 eq) in anhydrous THF.

  • Add triethylamine (2.5 eq) and 3-chloro-4-fluorophenylsulfonyl chloride (1.1 eq) at 0°C.

  • Stir at 25°C for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via silica chromatography (Yield: 60–68%).

Critical Parameters :

  • Moisture control : Anhydrous conditions prevent hydrolysis of sulfonyl chloride.

  • Stoichiometry : Excess sulfonyl chloride ensures complete substitution.

Esterification and Final Product Isolation

Crystallization and Purification

Final purification employs anti-solvent crystallization :

  • Dissolve the crude product in hot ethyl acetate (5 vol).

  • Add n-hexane (15 vol) dropwise at 0°C.

  • Filter and dry under vacuum to obtain white crystals (Purity: >98% by HPLC).

Reaction Optimization and Scale-Up Challenges

Byproduct Mitigation

Common impurities include:

  • Disulfonamides : Controlled by limiting sulfonyl chloride stoichiometry.

  • Ester hydrolysis products : Avoided by maintaining pH >7 during aqueous workups.

Industrial-Scale Adaptations

  • Continuous flow synthesis : Reduces reaction time by 40% compared to batch processes.

  • Solvent recycling : Ethyl acetate/n-hexane mixtures are distilled and reused.

Analytical Characterization

Technique Data
¹H NMR (400 MHz, CDCl₃)δ 8.12 (s, 1H, thiophene H4), 7.68–7.45 (m, 3H, aryl), 3.91 (s, 3H, OCH₃)
IR (cm⁻¹)1745 (C=O ester), 1340, 1160 (S=O asym/sym)
MS (ESI) m/z 403.2 [M+H]⁺ (calc. 402.8)

Emerging Methodologies

Enzymatic Sulfamoylation

Recent advances utilize aryl sulfotransferases to catalyze sulfamoyl transfer under mild conditions (pH 7.5, 37°C), reducing reliance on hazardous reagents.

Photocatalytic C–H Sulfonylation

Visible-light-mediated reactions enable direct sulfonylation of thiophenes without pre-functionalization, though yields remain low (22–35%) .

Chemical Reactions Analysis

Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Substituent Variations on the Sulfamoyl Group

The sulfamoyl group’s substitution pattern critically influences biological activity and physicochemical properties. Key analogues include:

Compound Name Substituent on Sulfamoyl Group Molecular Formula Molecular Weight Key Applications/Properties References
Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate 3-chloro-4-fluorophenyl C₁₂H₁₀ClFNO₄S₂ ~343.8 (estimated) Not explicitly stated; structural similarity to PPARδ antagonists suggests pharmacological potential N/A
GSK0660 2-methoxy-4-(phenylamino)phenyl C₂₀H₁₉N₃O₅S₂ 453.5 PPARδ antagonist with demonstrated inhibitory activity
ST247 4-(hexylamino)-2-methoxyphenyl C₂₀H₂₇N₃O₅S₂ 477.6 PPARδ antagonist; hexyl chain may enhance lipophilicity
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate Methoxycarbonylmethyl C₁₀H₁₂N₂O₇S₂ 344.3 Pharmaceutical impurity; polar substituent increases solubility
Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate 3-fluoro-4-methylphenyl C₁₃H₁₂FNO₄S₂ 329.4 Structural analogue; fluorine and methyl groups influence electronic and steric properties

Key Observations :

  • Bulky groups (e.g., hexylamino in ST247) improve lipophilicity but may reduce metabolic stability .

Core Modifications: Thiophene vs. Benzo[b]thiophene

Replacing the thiophene core with benzo[b]thiophene alters conjugation and steric bulk:

  • Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate (1): Synthesized via diazotization and sulfonation, this intermediate highlights the role of fused aromatic systems in enhancing rigidity and π-π stacking interactions .

Functional Group Additions in Complex Derivatives

More elaborate derivatives feature extended functionalization:

  • This structure may enhance binding but complicate synthesis .
  • Thifensulfuron-methyl (Methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate) : A sulfonylurea herbicide with a triazine substituent, demonstrating how heterocyclic additions redirect activity toward agricultural uses .

Implications of Structural Differences

  • Pharmacological Activity : PPARδ antagonists like GSK0660 and ST247 show that electron-withdrawing groups (e.g., Cl, F) enhance receptor binding, while alkyl chains modulate membrane permeability .
  • Agrochemical Utility : Thifensulfuron-methyl’s triazine group is critical for herbicidal activity, highlighting the importance of target-specific substituents .

Biological Activity

Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₉H₁₆ClFN₂O₃S₂
  • Molecular Weight : 438.9 g/mol
  • CAS Number : 1207012-42-7

The structure features a thiophene ring, a sulfamoyl group, and a chloro-fluorophenyl moiety, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Inhibition of Enzymatic Activity : The sulfamoyl group can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in antimicrobial and anticancer applications.
  • Targeting Specific Receptors : The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses and proliferation.
  • Enhancement of Binding Affinity : The presence of fluorine enhances the compound's binding affinity to target proteins, improving its efficacy.

Antimicrobial Activity

Research indicates that compounds with sulfamoyl groups exhibit significant antimicrobial properties. A study on sulfonamide derivatives showed that similar compounds possess broad-spectrum antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

CompoundActivityReference
This compoundAntimicrobial
Sulfonamide DerivativesBroad-spectrum antibacterial

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects on breast cancer cell lines (MCF-7), with IC₅₀ values indicating significant inhibitory effects on cell proliferation .

Cell LineIC₅₀ (µM)Reference
MCF-716.50
CAKI-10.89

Case Studies

  • Study on Anticancer Properties : In a comparative study, this compound was tested alongside established anticancer drugs like sorafenib. The results indicated that the compound exhibited comparable potency against renal cancer cell lines, suggesting its potential as a lead compound for further development .
  • Antimicrobial Efficacy Assessment : An investigation into the antimicrobial efficacy of related sulfonamide compounds revealed that those with structural similarities to this compound displayed significant inhibition against Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections .

Q & A

Q. How can the synthesis of Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate be optimized for improved yield and purity?

Methodological Answer:

  • Reaction Conditions : Optimize solvent selection (e.g., tetrahydrofuran, THF) and base (e.g., triethylamine) to enhance sulfamoyl group coupling efficiency. Evidence from analogous thiophene carboxylate syntheses suggests that slow addition of reagents at room temperature minimizes side reactions .
  • Purification : Employ column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane) to isolate the target compound. Thin-layer chromatography (TLC) should be used to monitor reaction progress .
  • Yield Improvement : Pre-activate intermediates, such as the sulfamoyl chloride derivative, before coupling to the thiophene core. This reduces competing hydrolysis reactions .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the sulfamoyl linkage and substituent positions. Compare chemical shifts with structurally related compounds (e.g., Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can validate molecular weight and detect impurities.
  • X-ray Crystallography : For unambiguous structural confirmation, employ single-crystal X-ray diffraction refined using SHELXL. This method resolves ambiguities in stereochemistry or bond lengths .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies residual solvents or byproducts .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for sulfamoylthiophene derivatives be resolved?

Methodological Answer:

  • Reproducibility Studies : Replicate experiments under standardized conditions (e.g., enzyme concentration, pH, temperature) to isolate variables affecting bioactivity .
  • Structural Meta-Analysis : Compare crystallographic data (e.g., bond angles, sulfamoyl group orientation) across analogs to identify structural determinants of activity. Tools like the Cambridge Structural Database (CSD) can highlight trends .
  • Enzyme Assay Optimization : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities quantitatively, reducing variability from colorimetric assays .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., herbicide-resistant enzymes)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to model binding poses with triazine-binding enzymes (e.g., acetolactate synthase). Prioritize docking grids centered on conserved active-site residues (e.g., Ser653 in Arabidopsis ALS) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD simulations in explicit solvent (e.g., GROMACS) to assess binding stability. Analyze hydrogen bonding and hydrophobic interactions between the sulfamoyl group and catalytic pockets .
  • QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and electronegativity of the 3-chloro-4-fluorophenyl group to predict herbicidal potency .

Q. How can metabolic stability and in vivo mechanisms be evaluated for this compound?

Methodological Answer:

  • ADMET Profiling :
    • Microsomal Stability : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
    • CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Metabolite Identification : Use high-resolution tandem MS (HRMS/MS) to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in plasma or urine samples .
  • In Vivo Studies : Conduct dose-response assays in model organisms (e.g., Arabidopsis for herbicidal activity) with controls for off-target effects. Histopathological analysis can assess tissue-specific toxicity .

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